REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:9][C:10]([N:12]2[CH2:16][CH2:15][S:14][CH:13]2[C:17]([OH:19])=O)=[O:11])[CH:5]=[C:6]([Cl:8])[CH:7]=1>Cl>[Cl:8][C:6]1[CH:5]=[C:4]([N:9]2[C:17](=[O:19])[CH:13]3[S:14][CH2:15][CH2:16][N:12]3[C:10]2=[O:11])[CH:3]=[C:2]([Cl:1])[CH:7]=1
|
Name
|
3-(3,5-dichlorophenylcarbamoyl)thiazolidine-2-carboxylic acid
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Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)NC(=O)N1C(SCC1)C(=O)O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
thus obtained
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to separate the precipitate
|
Type
|
CUSTOM
|
Details
|
followed by recrystallization from a mixed solvent of ethyl acetate and n-hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)N1C(N2C(SCC2)C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 86.9% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |